![molecular formula C17H13ClN4O2S B7450788 N-[2-(3-chlorophenyl)-5-methylpyrazol-3-yl]-3-cyanobenzenesulfonamide](/img/structure/B7450788.png)
N-[2-(3-chlorophenyl)-5-methylpyrazol-3-yl]-3-cyanobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-chlorophenyl)-5-methylpyrazol-3-yl]-3-cyanobenzenesulfonamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as CCPA, and it is a potent and selective agonist of the adenosine A1 receptor. This receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues. CCPA has been used extensively in scientific research to investigate the role of the adenosine A1 receptor in various physiological and pathological conditions.
Mecanismo De Acción
CCPA acts as a selective agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues. Activation of the adenosine A1 receptor leads to a decrease in cAMP levels and an increase in potassium conductance, which leads to hyperpolarization of the cell membrane and a decrease in neuronal excitability. This mechanism of action is thought to underlie the neuroprotective effects of CCPA in animal models of ischemic stroke and traumatic brain injury.
Biochemical and Physiological Effects
CCPA has been shown to have a number of biochemical and physiological effects, including the regulation of sleep and wakefulness, the modulation of pain and inflammation, and the promotion of neuroprotection. It has also been shown to have cardioprotective effects in animal models of myocardial infarction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CCPA has several advantages for use in laboratory experiments. It is a potent and selective agonist of the adenosine A1 receptor, which allows for precise control of receptor activation. It is also stable and easy to handle, which makes it a convenient tool for investigating the role of the adenosine A1 receptor in various physiological and pathological conditions. However, one limitation of CCPA is that it is not suitable for use in vivo due to its poor bioavailability and rapid metabolism.
Direcciones Futuras
There are several future directions for research involving CCPA. One area of interest is the role of the adenosine A1 receptor in regulating sleep and wakefulness, and the potential use of CCPA as a therapeutic agent for sleep disorders. Another area of interest is the use of CCPA in the treatment of pain and inflammation, and the potential development of novel drugs based on its mechanism of action. Additionally, further research is needed to investigate the cardioprotective effects of CCPA and its potential use in the treatment of myocardial infarction.
Métodos De Síntesis
CCPA can be synthesized using a multi-step process that involves the reaction of 3-chlorobenzylidene malononitrile with 3-amino-5-methylpyrazole in the presence of a base to form the intermediate 3-(3-chlorobenzylidene)-5-methylpyrazole-4-carbonitrile. This intermediate is then reacted with benzenesulfonyl chloride in the presence of a base to form the final product, N-[2-(3-chlorophenyl)-5-methylpyrazol-3-yl]-3-cyanobenzenesulfonamide. This synthesis method has been optimized to produce high yields of pure CCPA.
Aplicaciones Científicas De Investigación
CCPA has been used extensively in scientific research to investigate the role of the adenosine A1 receptor in various physiological and pathological conditions. It has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury. CCPA has also been used to investigate the role of the adenosine A1 receptor in regulating sleep and wakefulness, as well as in the treatment of pain and inflammation.
Propiedades
IUPAC Name |
N-[2-(3-chlorophenyl)-5-methylpyrazol-3-yl]-3-cyanobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O2S/c1-12-8-17(22(20-12)15-6-3-5-14(18)10-15)21-25(23,24)16-7-2-4-13(9-16)11-19/h2-10,21H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDNHPLNOSAXHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NS(=O)(=O)C2=CC=CC(=C2)C#N)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.